methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 854626-79-2
VCID: VC21132615
InChI: InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1
SMILES: COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

CAS No.: 854626-79-2

Cat. No.: VC21132615

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate - 854626-79-2

Specification

CAS No. 854626-79-2
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name methyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate
Standard InChI InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1
Standard InChI Key KJRRDCSIUBYJLB-CYBMUJFWSA-N
Isomeric SMILES COC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3
SMILES COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3

Introduction

Chemical Identification and Properties

Basic Identification

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a chiral chromene derivative with established pharmaceutical interest. The compound is cataloged in chemical databases with specific identifiers that facilitate its precise identification and characterization in research settings. These identifiers are essential for ensuring reproducibility in scientific investigations and establishing standardized protocols for its synthesis and analysis.

Table 1 below summarizes the key identification parameters for this compound:

ParameterValue
CAS Number854626-79-2
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
IUPAC Namemethyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate
Standard InChIInChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1
Standard InChIKeyKJRRDCSIUBYJLB-CYBMUJFWSA-N
Isomeric SMILESCOC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3

This comprehensive identification profile establishes the precise chemical identity of the compound, enabling researchers to unambiguously reference and work with this specific molecule in their investigations.

Structural Characteristics

The molecular structure of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate features several important functional groups that contribute to its chemical reactivity and biological properties. The compound incorporates a 2H-chromene core structure (also known as benzopyran), which consists of a benzene ring fused to a pyran ring. This heterocyclic scaffold serves as the foundation for the compound's biological activities.

Key structural features include:

  • A 2H-chromene core structure (benzopyran)

  • A carbonyl group at the 2-position (lactone functionality)

  • A phenyl group at the 4-position with R-stereochemistry

  • A methyl carboxylate group at the 6-position

  • A 3,4-dihydro configuration in the pyran ring

These structural elements collectively determine the compound's chemical behavior, including its solubility, reactivity, and interactions with biological targets. The specific stereochemistry at the 4-position (R configuration) is particularly significant, as it likely influences the compound's three-dimensional orientation and thus its ability to interact with biomolecular targets.

Synthesis and Production

Synthetic Methodologies

The synthesis of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate can be achieved through several reaction pathways. Research indicates that one common approach involves the condensation of appropriately substituted phenolic compounds with carbonyl derivatives under controlled conditions, followed by esterification to introduce the methyl carboxylate group.

A typical synthetic route might include the following general steps:

  • Preparation of a suitably substituted phenol derivative

  • Condensation reaction with an appropriate carbonyl compound

  • Cyclization to form the chromene ring system

  • Stereoselective introduction of the phenyl group at the 4-position

  • Esterification to incorporate the methyl carboxylate functionality

The enantioselective synthesis of the (4R) stereoisomer requires careful control of reaction conditions and often employs chiral catalysts or auxiliaries. One effective approach utilizes rosin-derived tertiary amine-thiourea catalysts for the enantioselective Friedel-Crafts alkylation reaction, which has been demonstrated to achieve high levels of stereoselectivity in the synthesis of similar chromane derivatives .

Asymmetric Synthesis Approaches

The stereoselective synthesis of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate represents a significant challenge and area of research interest. Various methodologies have been developed to address this challenge, with particular emphasis on asymmetric catalysis approaches.

A noteworthy approach involves the use of organocatalysts in asymmetric cascade reactions. For example, research has demonstrated that tertiary amine-thiourea catalysts derived from natural sources like rosin can effectively promote highly enantioselective Friedel-Crafts alkylation reactions, leading to the formation of modified chromanes with specific stereochemistry .

These asymmetric synthesis methods typically achieve excellent enantiomeric excess (ee) values, often exceeding 93% ee, indicating the high level of stereoselectivity that can be achieved in the preparation of this and related compounds. The development of such efficient asymmetric synthetic methodologies has significantly enhanced access to enantiomerically pure chromene derivatives for biological evaluation and potential pharmaceutical applications .

Spectroscopic and Analytical Characterization

Spectral Data Analysis

The characterization of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate typically involves various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While specific spectral data for this exact compound is limited in the available search results, patterns can be inferred from related chromene derivatives.

For analogous chromene derivatives, 1H NMR spectra typically show characteristic signals that reflect the structural features of these compounds. These may include:

  • Aromatic proton signals in the region of δ 7.0-8.2 ppm

  • Methoxy group signals around δ 3.8-4.0 ppm

  • Signals corresponding to the methylene and methine protons in the dihydropyran ring

  • Characteristic patterns reflecting the specific substitution pattern and stereochemistry

Such spectroscopic data is crucial for confirming the structural identity and purity of synthesized compounds, as well as for monitoring reactions during synthesis and purification processes .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis is commonly employed for the purification and analysis of chromene derivatives, including the assessment of enantiomeric purity. For chiral compounds like methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate, chiral HPLC columns are particularly valuable for determining enantiomeric excess (ee) values.

Typical HPLC conditions for analyzing related chromene derivatives include:

  • Chiral columns such as Chiralcel AD-H or OD-H

  • Mobile phases consisting of hexane/isopropanol mixtures

  • Flow rates around 1.0 mL/min

  • UV detection at wavelengths appropriate for chromene absorption (often around 235-236 nm)

Under these conditions, enantiomers of chromene derivatives can be separated and quantified, allowing for the determination of enantiomeric purity. For related compounds, retention times for the major and minor enantiomers are typically well-resolved, facilitating accurate analysis .

Research Applications and Future Directions

Current Research Applications

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate and related chromene derivatives are currently being investigated in various research contexts, with a particular focus on their potential pharmaceutical applications. Some of the key research areas include:

  • Development of novel anticancer agents targeting specific molecular pathways

  • Investigation of structure-activity relationships to optimize biological activities

  • Exploration of synthetic methodologies for efficient and stereoselective production

  • Evaluation of potential applications in treating specific cancer types and other diseases

The compound's ability to interact with tubulin and potentially disrupt microtubule dynamics makes it particularly interesting for cancer research. Additionally, its well-defined structure and stereochemistry provide a valuable platform for medicinal chemistry studies aimed at understanding the molecular basis of biological activities and developing optimized derivatives .

Future Research Directions

Future research on methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate and related compounds is likely to focus on several promising directions:

  • In-depth mechanistic studies to elucidate precise molecular interactions and pathways

  • Development of improved synthetic methodologies for large-scale production

  • Investigation of combination therapies with established anticancer agents

  • Exploration of targeted delivery systems to enhance efficacy and reduce potential side effects

  • Structure-based design of next-generation derivatives with enhanced properties

These research directions reflect the compound's potential as a lead structure for the development of novel therapeutic agents. The combination of its interesting biological activities and well-defined structural features makes it a valuable subject for continued investigation in medicinal chemistry and pharmaceutical research .

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